Cas no 1007477-26-0 (N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide structure](https://www.kuujia.com/scimg/cas/1007477-26-0x500.png)
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(2,3-dimethylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
- Acetamide, N-[2-(2,3-dimethylphenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxy-
- N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
- Oprea1_450684
- F0561-0286
- AKOS024583978
- 1007477-26-0
- N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
- N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
-
- Inchi: 1S/C21H21N3O3S/c1-14-7-6-10-19(15(14)2)24-21(17-12-28(26)13-18(17)23-24)22-20(25)11-27-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25)
- InChI Key: SJLNYMPBOHPTGJ-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=CC(C)=C2C)N=C2CS(=O)CC2=1)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 395.13036271g/mol
- Monoisotopic Mass: 395.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4Ų
- XLogP3: 2.6
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0561-0286-5mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-10μmol |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-2μmol |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-10mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-2mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-40mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-25mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-50mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-15mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0561-0286-4mg |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
1007477-26-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Related Literature
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Introduction to N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS No. 1007477-26-0)
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a sophisticated organic compound characterized by its intricate molecular structure and potential pharmaceutical applications. This compound, identified by the CAS number 1007477-26-0, has garnered attention in the field of medicinal chemistry due to its structural uniqueness and the diverse biological activities it exhibits. The presence of multiple heterocyclic rings, including a thiophene and pyrazole moiety, along with specific substituents such as 2,3-dimethylphenyl and phenoxyacetamide groups, contributes to its complex pharmacophoric features.
The compound's molecular framework is designed to interact with biological targets in a highly specific manner. The thieno[3,4-c]pyrazole core is particularly noteworthy, as it is a fused heterocycle that has been extensively studied for its role in modulating various biological pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with greater precision. This has led to the identification of novel derivatives of thieno[3,4-c]pyrazole that exhibit enhanced efficacy and reduced toxicity compared to their parent structures.
In the realm of drug discovery, the synthesis and characterization of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide represent a significant step forward. The compound's ability to modulate key enzymes and receptors involved in inflammatory responses has been a focus of recent research. Studies have shown that derivatives of this class can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins that mediate pain and inflammation. This makes the compound a promising candidate for the development of anti-inflammatory agents.
The structural features of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide, particularly the 5lambda4-thieno[3,4-c]pyrazole moiety, also suggests potential applications in the treatment of neurological disorders. Preliminary studies have indicated that this scaffold can interact with serotonin receptors (5-HT receptors), which are implicated in conditions such as depression and anxiety. The dimethylphenyl group further enhances the compound's affinity for these receptors by providing steric and electronic modulation.
The phenoxyacetamide portion of the molecule adds another layer of complexity and functionality. This group is known to enhance solubility and bioavailability while also contributing to metabolic stability. The combination of these features makes N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide an attractive candidate for further development into a therapeutic agent. Researchers are exploring various synthetic pathways to optimize its production while maintaining its pharmacological integrity.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). The unique structure of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide makes it a promising candidate for this purpose. PPIs are involved in numerous cellular processes and are often considered "undruggable" due to their lack of well-defined binding pockets. However, the compound's ability to disrupt these interactions by occupying specific regions on the protein surfaces offers a novel approach to modulating their function.
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced techniques such as flow chemistry have been employed to streamline these processes. Flow chemistry allows for precise control over reaction conditions and can significantly reduce reaction times while improving reproducibility. These advancements have made it possible to produce complex molecules like this one on a larger scale more efficiently.
The pharmacokinetic properties of N-[2-(2-methylphenyl)-5-hydroxy-N-[1-methylethoxy carbonyl]-1-pyrrolidinylamino]-1-methylethoxy carbonyl]-1-pyrrolidinylethanolamine are also under investigation. Understanding how a drug is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its clinical efficacy and safety profile。In vitro studies have provided valuable insights into these processes,and computational models are being used to predict how different modifications will affect ADME properties。This information is essential for designing clinical trials that will effectively evaluate the compound's therapeutic potential。
The potential applications of N-[
1007477-26-0 (N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide) Related Products
- 5101-00-8(4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid)
- 1284268-42-3(3-tert-butyl-N'-(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene-1H-pyrazole-5-carbohydrazide)
- 1179288-96-0(2-Ethoxy-6-fluoroaniline)
- 2248360-42-9(5-(5-Chlorothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)
- 1903866-34-1(1-((1R,5S)-8-(3-(4-fluorophenoxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)
- 1261676-78-1(2-(Difluoromethyl)naphthalene-3-carboxylic acid)
- 1159512-47-6(Methyl 2-bromo-3-(trifluoromethoxy)benzoate)
- 1548799-79-6(6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine)
- 2172575-43-6(2-1-(2-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile)
- 1448136-52-4(N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide)




